2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Description

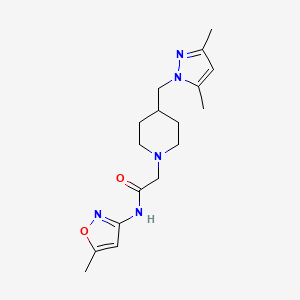

The compound 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide features a piperidine core substituted at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group. The acetamide moiety is linked to a 5-methylisoxazol-3-yl amine (Fig. 1). This structure combines heterocyclic motifs commonly found in bioactive molecules: the pyrazole ring is associated with anti-inflammatory and antimicrobial activity, while the isoxazole group is prevalent in antibiotics and kinase inhibitors.

Properties

IUPAC Name |

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-12-8-13(2)22(19-12)10-15-4-6-21(7-5-15)11-17(23)18-16-9-14(3)24-20-16/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGMKQVMBLRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a piperidine moiety with a pyrazole and isoxazole, positioning it as a candidate for various pharmacological applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it features distinct functional groups that contribute to its biological activity. The presence of the pyrazole ring is particularly notable due to its known pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:

A study investigated derivatives of 3,5-dimethylpyrazole in glioma cell lines, reporting an IC50 value of 5.13 µM for one derivative, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(4-(3,5-Dimethylpyrazol-1-yl)methyl)piperidine | 5.13 | C6 |

| 5-Fluorouracil | 8.34 | C6 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to the target structure have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines.

Research Findings:

In a series of experiments, certain pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole-containing compounds has also been explored. Studies indicate that modifications in the piperidine structure enhance antibacterial properties against pathogens such as E. coli and S. aureus.

Case Study:

A synthesized derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| E. coli | <10 | Pyrazole Derivative |

| S. aureus | <10 | Pyrazole Derivative |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Compounds induce apoptosis by affecting the cell cycle phases, particularly G0/G1 arrest.

- Cytokine Inhibition : The ability to downregulate pro-inflammatory cytokines contributes to both anti-inflammatory and anticancer effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and isoxazole derivatives. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study published in the ACS Omega, derivatives similar to 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide were evaluated against several cancer cell lines. The results demonstrated significant growth inhibition percentages, suggesting that modifications to the pyrazole structure enhance anticancer activity .

Antimicrobial Properties

The compound's structural components also suggest potential antimicrobial activity. Pyrazole derivatives have been extensively studied for their efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A recent study focused on the synthesis and biological evaluation of new pyrazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited effective inhibition zones, indicating their potential as antimicrobial agents .

Neuropharmacological Applications

The piperidine component has implications in neuropharmacology, particularly in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.

Insights from Research

Research suggests that derivatives like this compound may possess anxiolytic or antidepressant properties due to their interaction with neurochemical pathways involved in mood regulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

A documented synthesis pathway includes the reaction of 3,5-dimethylpyrazole with piperidine derivatives followed by acylation with isoxazole-containing acetic acid derivatives. This method has been optimized to yield high purity products suitable for biological testing .

Computational Studies

Computational docking studies have been utilized to predict the binding affinity of this compound to various biological targets. Such studies provide insights into its mechanism of action and help guide further modifications for enhanced activity.

Findings from Docking Studies

Computational analyses indicate that this compound exhibits favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Key Observations :

- The target compound’s piperidine-pyrazole-isoxazole architecture distinguishes it from analogs with pyridazine () or sulfonamide () scaffolds.

- Molecular weights vary significantly due to substituents like sulfonyl groups (452.50 g/mol in ) or chlorine (445.2 g/mol in ), which may influence pharmacokinetics.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis typically involves coupling the piperidine-pyrazole and isoxazole-acetamide moieties via nucleophilic substitution or amide bond formation. Key steps include:

- Intermediate Preparation : Synthesize 3,5-dimethyl-1H-pyrazole and 5-methylisoxazole-3-amine separately. Optimize purity using column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Coupling Reaction : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions. Monitor progress via TLC (Rf ~0.5 in 7:3 ethyl acetate:hexane) .

- Purification : Recrystallize from ethanol/water (4:1) to achieve >95% purity. Confirm yield and purity via HPLC (C18 column, ammonium acetate buffer pH 6.5, UV detection at 254 nm) .

Basic: How can the compound’s structure be validated post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d5. Key signals include piperidine N-CH2 (δ ~3.2 ppm) and isoxazole C-O (δ ~160 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Refine structure using SHELXL (SHELX suite) with a final R-factor < 0.04. Validate hydrogen bonding (e.g., N-H···O interactions) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ via ESI-MS (expected m/z ~430).

Advanced: How can molecular docking studies be designed to predict biological targets?

Methodological Answer:

Use a multi-step docking protocol:

- Target Selection : Prioritize receptors like kinases or GPCRs based on structural analogs (e.g., pyrazole derivatives in ).

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign partial charges via AM1-BCC method .

- Docking Software : Employ AutoDock Vina with Lamarckian GA. Set grid boxes (20 ų) around active sites (e.g., ATP-binding pocket for kinases).

- Validation : Compare docking scores (ΔG) to known inhibitors. Perform MD simulations (GROMACS) to assess binding stability over 50 ns .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Contradictions may arise from assay conditions or off-target effects. Mitigate via:

- Dose-Response Curves : Test 0.1–100 µM in triplicate. Use Hill slope analysis to confirm target engagement .

- Orthogonal Assays : Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability (MTT) and apoptosis (Annexin V) assays .

- Selectivity Profiling : Screen against related targets (e.g., kinase panel) to identify off-target interactions. Use PubChem BioAssay data for cross-referencing .

Advanced: What advanced analytical techniques are suitable for stability studies?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via UPLC-PDA (0.1% formic acid gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide) via fragmentation patterns .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

Focus on modular modifications:

- Pyrazole Ring : Substitute 3,5-dimethyl groups with halogens or bulkier substituents. Assess impact on lipophilicity (logP) and steric hindrance .

- Piperidine Linker : Replace methylene with carbonyl or ethylene groups. Evaluate conformational flexibility via molecular dynamics .

- Isoxazole Acetamide : Introduce electron-withdrawing groups (e.g., -NO2) to modulate electronic effects. Test potency in enzyme inhibition assays .

Advanced: What methodologies are recommended for high-throughput crystallography?

Methodological Answer:

- Automated Screening : Use 96-well crystallization plates with sparse matrix screens (e.g., Hampton Index). Optimize using PEG 3350 and ammonium sulfate .

- Data Collection : Perform at synchrotron facilities (e.g., 0.978 Å wavelength) for high-resolution data. Process with XDS and SHELXC/D/E .

- Refinement : Validate using PHENIX.employ.real_space_refinement for flexible regions .

Advanced: How can NMR-based metabolomics elucidate the compound’s mode of action?

Methodological Answer:

- Sample Preparation : Treat cell lines (e.g., HEK293) with 10 µM compound for 24h. Extract metabolites in 80% methanol .

- ¹H NMR : Acquire spectra (600 MHz, D2O with TSP reference). Process with Chenomx for metabolite identification .

- Pathway Analysis : Use MetaboAnalyst to map altered pathways (e.g., TCA cycle disruption). Correlate with transcriptomic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.